molecular formula C14H17ClN2O2 B2795648 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 941110-44-7

2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No. B2795648
M. Wt: 280.75
InChI Key: DQZLKUPCPCVJCA-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as Propanil, is a herbicide widely used in agriculture to control weeds in rice fields. It belongs to the family of acetanilide herbicides, which are known for their effectiveness in weed control. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of Propanil in scientific research.

Mechanism Of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves the inhibition of photosynthesis in plants. It works by interfering with the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately cell death. The specific target of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide in the electron transport chain is the photosystem II reaction center protein D1.

Biochemical And Physiological Effects

2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the synthesis of chlorophyll and other pigments, as well as the production of ATP and NADPH. In addition, 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species and damage to cell membranes.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide for laboratory experiments is its high potency and specificity as a herbicide. This makes it a useful tool for studying the effects of weed control on plant growth and development. However, one limitation of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide is its potential toxicity to non-target organisms, including humans and animals. Therefore, caution should be taken when handling and using 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide in laboratory experiments.

Future Directions

There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide. One area of interest is its potential use in cancer treatment. 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has been shown to have cytotoxic effects on cancer cells, and further research could explore its potential as a chemotherapeutic agent. Another area of interest is the development of more selective and less toxic herbicides based on the structure of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide. Finally, research could explore the potential effects of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide on soil microbial communities and the broader ecosystem.

Synthesis Methods

The synthesis of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves the reaction of 3-chlorophenol with 2-cyano-3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide. The synthesis can be carried out in a one-pot reaction, making it a convenient and efficient method for large-scale production.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has been widely used in scientific research for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. In addition to its use as a herbicide, 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has also been studied for its potential applications in other areas of research, such as cancer treatment and drug discovery.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-6-4-5-11(15)7-12/h4-7,10H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZLKUPCPCVJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide

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